molecular formula C12H15NO2 B3190104 (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid CAS No. 393524-67-9

(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid

Cat. No.: B3190104
CAS No.: 393524-67-9
M. Wt: 205.25 g/mol
InChI Key: JQVMMZMKXGQVGQ-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVMMZMKXGQVGQ-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Proteomics and Affinity Based Approaches:

This is the most widely used strategy for target deconvolution. It relies on the specific binding interaction between the small molecule (ligand) and its protein target(s).

Affinity Chromatography: This classic technique involves immobilizing a derivative of the chiral compound onto a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. A key consideration is the point of attachment; a linker must be introduced at a position that does not interfere with the compound's binding to its target. This immobilized probe is then incubated with a complex protein mixture, such as a cell or tissue lysate. Proteins that specifically bind to the chiral ligand are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified, typically using mass spectrometry. Competition experiments, where the lysate is co-incubated with an excess of the free, non-immobilized compound, are crucial to distinguish specific binders from non-specific ones. Using an inactive stereoisomer (e.g., the (2R,4S) enantiomer) as a negative control on a separate matrix can further enhance the identification of stereospecific targets.

Chemoproteomic Profiling: This is a more advanced application of affinity-based methods. It often involves quantitative mass spectrometry techniques to compare the proteins captured by the active compound versus an inactive control or in the presence of a competitor. This approach allows for a proteome-wide view of small molecule-protein interactions, helping to identify not only the primary target but also potential off-targets.

Photoaffinity Labeling Pal :

PAL is a powerful technique that creates a covalent bond between the small molecule and its target protein upon photoactivation, overcoming limitations of transient or low-affinity interactions that might be missed by standard affinity chromatography.

The methodology involves synthesizing a probe that incorporates three key features:

The chiral scaffold of interest ((2S,4R)-4-benzylpyrrolidine-2-carboxylic acid).

A photo-reactive group (e.g., a diazirine or benzophenone) that becomes highly reactive upon UV irradiation.

A reporter tag (e.g., biotin (B1667282) or a clickable alkyne group) for subsequent enrichment and detection.

The probe is incubated with a biological system (e.g., live cells or lysates) to allow it to bind to its target(s). UV irradiation then triggers the photo-reactive group, forming a covalent cross-link with nearby amino acid residues in the target's binding site. Tagged proteins can then be enriched (e.g., using streptavidin beads for a biotin tag) and identified by mass spectrometry. The stereospecificity of the interaction can be confirmed by demonstrating that an excess of the unlabeled active compound, but not its inactive enantiomer, competes with the probe for labeling the target protein.

Computational and in Silico Approaches:

While not experimental deconvolution methods themselves, computational techniques are invaluable for prioritizing and validating potential targets identified through other means.

Target Prediction (Inverse Docking): Algorithms can screen the structure of the chiral compound against a large database of protein structures. These programs predict potential binding partners by calculating the docking score or binding energy between the small molecule and the active sites of various proteins. For chiral molecules, it is essential that the docking software can accurately handle stereochemistry to predict plausible binding modes.

Pharmacophore Modeling: Based on the structure of the active compound and any known SAR data, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features required for binding. The model can then be used to search databases for proteins that possess a complementary binding site.

These methodologies, often used in combination, provide a robust framework for elucidating the specific molecular targets of chiral compounds like (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid, paving the way for a detailed understanding of their biological function at a molecular level.

Chemical Modification and Derivatization Strategies of 2s,4r 4 Benzylpyrrolidine 2 Carboxylic Acid

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the extension of the molecular scaffold and the introduction of diverse functional groups.

Synthesis of Esters and Amides (e.g., in peptide synthesis)

The carboxylic acid functionality of (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid is readily converted into esters and amides, which are fundamental transformations in organic synthesis. Esterification is often performed to protect the carboxylic acid during reactions at other sites of the molecule. libretexts.org For instance, benzyl (B1604629) esters can be formed and are particularly useful as they can be removed under mild conditions through catalytic hydrogenolysis. libretexts.org

Amide bond formation is arguably the most significant modification, especially in the field of peptide chemistry. luxembourg-bio.comrsc.org As a proline analogue, this compound can be incorporated into peptide chains to introduce conformational constraints. In modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the amino acid building block typically has its N-terminus protected, for example, with a fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.comwpmucdn.com The carboxylic acid is then "activated" to facilitate coupling with the free amine of the growing peptide chain attached to a solid support. wpmucdn.com

Common methods for activating the carboxylic acid involve the use of coupling reagents. nih.gov These reagents react with the carboxyl group to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent CategoryExample Reagent(s)Mechanism of Action
CarbodiimidesDiisopropylcarbodiimide (DIC), Dicyclohexylcarbodiimide (DCC)Forms a reactive O-acylisourea intermediate. libretexts.orgwpmucdn.com
Phosphonium (B103445) SaltsPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Generates an active ester intermediate.
Uronium/Aminium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Forms a reactive ester that readily couples with amines. luxembourg-bio.com

The choice of coupling reagent and conditions is crucial to ensure efficient bond formation while minimizing side reactions, such as racemization at the alpha-carbon. luxembourg-bio.com The Fmoc-protected version of this compound is a key reagent for incorporating this specific structural motif into complex peptide chains. chemimpex.com

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid can be reduced to a primary alcohol, yielding ((2S,4R)-4-benzylpyrrolidin-2-yl)methanol. This transformation converts the planar carboxyl group into a tetrahedral carbon center, opening new avenues for derivatization. The reduction is typically achieved using powerful reducing agents.

Table 2: Reagents for Carboxylic Acid Reduction

ReagentTypical ConditionsNotes
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THFA strong, non-selective reducing agent capable of reducing esters and amides as well.
Sodium borohydride (B1222165) (NaBH₄)Often used in combination with additives like I₂ or in alcoholic solventsGenerally milder than LiAlH₄; reduction of carboxylic acids can be slow without additives. google.com
Borane (BH₃)THF or DMS complexA more selective reagent for reducing carboxylic acids in the presence of other functional groups like esters.

The resulting alcohol, ((2S,4R)-4-benzylpyrrolidin-2-yl)methanol, is a versatile intermediate. The hydroxyl group can undergo a wide range of subsequent transformations, including oxidation back to an aldehyde or carboxylic acid, conversion to leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution, or ether formation. These transformations allow for the introduction of further complexity and functionality to the molecule. For example, related pyrrolidinyl methanols have been used in the synthesis of more complex structures. molbase.com

Modification of the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily modified through various reactions.

N-Alkylation and N-Acylation Reactions

N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an amide. researchgate.net This reaction is frequently used to install protecting groups on the nitrogen. Common protecting groups in peptide synthesis include tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc). libretexts.org These groups are essential for controlling the sequence of amide bond formation during the stepwise assembly of peptides. chemimpex.comwpmucdn.com

N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This can be achieved by reacting the amine with an alkyl halide or through reductive amination with an aldehyde or ketone. This modification can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and conformational preferences.

Formation of Lactams and Bicyclic Systems

The pyrrolidine ring of this compound can serve as a scaffold for constructing more complex fused or bridged ring systems. Intramolecular reactions involving both the nitrogen atom and the carboxylic acid (or its derivatives) can lead to the formation of lactams. For instance, a synthetic pathway starting from a related proline derivative involves the formation of a benzyl amide, which then undergoes an intramolecular Mitsunobu reaction to furnish a spiro-fused β-lactam. tsijournals.com This strategy demonstrates how the inherent functionality of the proline scaffold can be leveraged to create strained and synthetically interesting ring systems like azetidinones (β-lactams). tsijournals.comorganic-chemistry.org

Furthermore, the pyrrolidine structure is a key component in the synthesis of more elaborate bicyclic systems, such as the bicyclo[2.2.2]diazaoctane core found in various biologically active natural products. rsc.org Synthetic strategies to access these complex scaffolds often involve intramolecular cyclization reactions where the pyrrolidine nitrogen acts as a key nucleophile. rsc.org

Functionalization of the Benzyl Substituent (e.g., bromobenzyl derivatives)

The benzyl group at the 4-position of the pyrrolidine ring offers another site for chemical modification. The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the phenyl ring. These modifications can be used to modulate the molecule's properties, such as its lipophilicity, or to introduce points for further chemical ligation.

A common modification is the introduction of a halogen, such as bromine. The synthesis of (2S,4R)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid creates a derivative that can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to form carbon-carbon or carbon-heteroatom bonds. sigmaaldrich.com This greatly expands the structural diversity that can be achieved from the parent compound. The presence of bromine on the benzyl ring provides a chemical handle for attaching other molecular fragments, making these derivatives valuable intermediates in drug discovery and materials science.

Synthesis of Conformationally Restricted Analogues

The incorporation of this compound, a substituted proline analogue, into peptide chains inherently introduces significant conformational constraints. This restriction is primarily due to the steric influence of the bulky benzyl group at the C4 position of the pyrrolidine ring.

The conformation of the five-membered pyrrolidine ring is not planar and exists in one of two preferred puckered states: Cγ-exo or Cγ-endo. The substituent at the C4 position plays a crucial role in determining which pucker is favored. For 4-substituted prolines, the relative orientation of the substituent and the carboxamide group of the peptide backbone dictates the conformational preference.

In the case of this compound, the large benzyl group at the 4R position creates steric hindrance that favors an endo ring pucker. This preference for a specific ring conformation has a cascading effect on the peptide backbone, influencing the preceding dihedral angle (ψ) and the cis-trans isomerization of the Xaa-Pro peptide bond. By favoring a specific rotamer, the benzyl group reduces the conformational flexibility of the peptide, which is a critical strategy in the design of biologically active peptidomimetics. The control of side-chain rotational freedom is a key aspect of designing potent and selective ligands.

Further strategies to create even more rigid analogues can involve the formation of bicyclic systems, for instance, by creating an additional linkage between the benzyl group and another part of the molecule, although specific examples starting from this exact compound are not prevalent in the literature. The primary strategy remains the utilization of the inherent steric bias of the 4R-benzyl group to enforce a desired local conformation.

Table 1: Influence of 4R-Benzyl Substituent on Pyrrolidine Ring Conformation
Substituent at C4StereochemistryDominant Ring PuckerPrimary Influencing FactorEffect on Peptide Backbone
Benzyl4REndoSteric HindranceRestricts ψ torsion angle and influences cis/trans amide isomerism

Preparation of Building Blocks for Peptidomimetic and Macrocyclic Structures

This compound is a highly versatile precursor for the synthesis of building blocks used in the construction of peptidomimetics and macrocycles. Its primary application in this context is as an amino acid derivative protected for use in solid-phase peptide synthesis (SPPS).

The most common modification is the protection of the secondary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This reaction yields Fmoc-(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid, a stable derivative suitable for standard Fmoc-based SPPS protocols. chemimpex.com The Fmoc group is base-labile, allowing for its selective removal during the iterative process of peptide chain elongation without affecting acid-labile side-chain protecting groups.

This Fmoc-protected building block is then used to incorporate the conformationally biased 4-benzylproline moiety into a growing peptide chain. chemimpex.com Its stability under various reaction conditions and the efficiency with which it can be incorporated make it a valuable component in the synthesis of complex peptides. chemimpex.com

The presence of the 4-benzylproline unit can serve two main purposes in the context of peptidomimetics and macrocycles:

Inducing Specific Secondary Structures: As discussed, the benzyl group helps to lock the local peptide conformation, which can be used to mimic β-turns or other secondary structures that are often crucial for biological activity.

Serving as a Scaffold for Macrocyclization: Peptides containing this building block can be further elaborated and cyclized. The defined geometry of the 4-benzylproline unit can help pre-organize the linear peptide precursor into a conformation that is favorable for ring closure, thereby improving the efficiency and yield of macrocyclization reactions. chemimpex.com These reactions are critical for producing cyclic peptides, which often exhibit enhanced stability and bioactivity compared to their linear counterparts. chemimpex.comnih.gov

Table 2: Preparation of Fmoc-Protected Building Block for SPPS
Starting MaterialReagentProductPrimary Application
This compoundFmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-ClFmoc-(2S,4R)-4-benzylpyrrolidine-2-carboxylic acidSolid-Phase Peptide Synthesis (SPPS) of peptidomimetics and macrocycle precursors

Role of 2s,4r 4 Benzylpyrrolidine 2 Carboxylic Acid in Chiral Catalysis and Ligand Design

Application as a Chiral Ligand in Asymmetric Metal Catalysis

The bifunctional nature of (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid, possessing both a secondary amine and a carboxylic acid, makes it an excellent candidate for a bidentate ligand in asymmetric metal catalysis. These two groups can coordinate to a metal center, forming a stable chelate ring that creates a well-defined and rigid chiral pocket.

The efficacy of a chiral ligand in asymmetric catalysis hinges on its ability to create a three-dimensional environment that energetically favors one transition state over its diastereomeric counterpart. For ligands based on the 4-substituted proline framework, several design principles are crucial:

Rigidity and Conformation: The five-membered pyrrolidine (B122466) ring provides a rigid backbone. The substituent at the C-4 position, in this case, a benzyl (B1604629) group, further influences the ring's puckering, locking it into a preferred conformation. This rigidity is essential for minimizing conformational ambiguity and ensuring effective transmission of chirality from the ligand to the reacting substrate.

Steric Influence: The bulky benzyl group at the C-4 position acts as a crucial steric directing group. When the proline derivative is coordinated to a metal center, the benzyl group projects into the space around the metal, selectively blocking one face of the coordinated substrate. This steric hindrance forces an incoming reactant to approach from the less hindered face, thereby controlling the stereochemical outcome of the reaction.

Electronic Effects: While the benzyl group is primarily a steric controller, its aromatic nature can also participate in non-covalent interactions, such as π-stacking, with substrates that possess aromatic moieties. These attractive interactions can help to orient the substrate within the catalytic pocket, further enhancing stereoselectivity.

Bite Angle: As a bidentate ligand, the geometry of the pyrrolidine ring defines the natural bite angle of the N- and O-donors. This angle is a critical parameter in determining the geometry and, consequently, the reactivity and selectivity of the resulting metal complex.

By systematically modifying the substituents on the proline scaffold, ligands can be fine-tuned to maximize enantioselectivity for specific transformations, such as asymmetric hydrogenations, C-C bond-forming reactions, and C-H functionalization.

This compound and its derivatives can form stable and catalytically active complexes with a range of late transition metals. The mode of coordination is typically bidentate, involving the pyrrolidine nitrogen and one of the carboxylate oxygens.

Palladium (Pd) Complexes: In palladium-catalyzed reactions, such as the asymmetric allylic alkylation (AAA), proline-derived ligands are highly effective. The ligand coordinates to the Pd(II) center, and upon formation of the π-allyl intermediate, the chiral environment dictated by the ligand's benzyl group determines which terminus of the allyl moiety is attacked by the nucleophile. The steric bulk of the benzyl group can influence the orientation of the π-allyl group relative to the nucleophile's trajectory.

Rhodium (Rh) Complexes: Rhodium complexes featuring chiral ligands are extensively used in asymmetric hydrogenation and hydroformylation reactions. A ligand like this compound can create a chiral environment that differentiates between the two faces of a prochiral olefin, leading to the preferential formation of one enantiomer of the hydrogenated product.

Copper (Cu) Complexes: Copper-catalyzed reactions, including conjugate additions and cyclopropanations, often employ chiral ligands to control stereochemistry. The coordination of a 4-benzylproline derivative to a Cu(I) or Cu(II) center generates a chiral Lewis acid. This complex then activates the substrate, and the sterically demanding benzyl group shields one face of the substrate, directing the nucleophile to attack from the opposite side.

Organocatalytic Applications of Derived Structures

The field of asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has seen proline and its derivatives emerge as foundational pillars. By leveraging covalent catalysis through the formation of transient enamine or iminium ion intermediates, these catalysts mimic the function of natural enzymes.

While this compound itself can act as an organocatalyst, its efficacy is often enhanced by modifying its structure. Common derivatization strategies include:

Amide and Sulfonamide Formation: Converting the carboxylic acid to an amide or sulfonamide can modulate the catalyst's solubility and steric properties. Attaching bulky groups to the amide nitrogen can create deeper, more defined catalytic pockets, improving enantioselectivity.

Esterification: Esterifying the carboxylic acid removes its acidic proton, which can be beneficial in reactions where the Brønsted acidity might interfere or where the catalyst's role is purely to form an enamine without directing the electrophile via hydrogen bonding.

Modification of the Amine: While less common for enamine/iminium catalysis, the secondary amine can be modified for other catalytic applications. However, for the core mechanism, the free secondary amine is essential.

The benzyl group at the C-4 position remains a key feature in these derivatives, providing the steric bulk necessary to control the facial selectivity of the catalytic reaction.

The primary modes of action for proline-derived organocatalysts are enamine and iminium ion catalysis.

Enamine Catalysis: In reactions involving carbonyl donors (e.g., ketones, aldehydes), the secondary amine of the proline catalyst condenses with the carbonyl group to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and attacks an electrophile (e.g., an aldehyde in an aldol (B89426) reaction). The stereochemistry is controlled in a Zimmerman-Traxler-like six-membered ring transition state. In this model, the electrophile is oriented to minimize steric clash with the catalyst's C-4 benzyl group, which forces the attack to occur on a specific face of the electrophile. The carboxylic acid group of the catalyst plays a crucial role by acting as a Brønsted acid to activate the electrophile via hydrogen bonding and orient it within the transition state. After the C-C bond is formed, the intermediate is hydrolyzed to release the product and regenerate the catalyst.

Iminium Catalysis: For reactions involving α,β-unsaturated carbonyl compounds (e.g., Michael additions), the catalyst's secondary amine condenses with the unsaturated aldehyde or ketone to form a chiral iminium ion. This transformation lowers the LUMO of the substrate, activating it for nucleophilic attack. The bulky C-4 benzyl group effectively shields one face of the β-carbon, directing the incoming nucleophile to the opposite face, thus establishing the new stereocenter with high fidelity.

The table below presents representative data from an organocatalytic aldol reaction between various aromatic aldehydes and acetone, catalyzed by a proline derivative, showcasing the high yields and enantioselectivities achievable. scirp.orgscirp.org

EntryAldehyde SubstrateTime (h)Yield (%)Enantiomeric Excess (ee, %)
14-Nitrobenzaldehyde728586
24-Cyanobenzaldehyde727283
34-Chlorobenzaldehyde966185
4Benzaldehyde1205575

Chiral Phase Transfer Catalysis Utilizing Derivatives

Chiral phase transfer catalysis (PTC) is a powerful method for performing asymmetric synthesis on substrates that are soluble in an organic phase using reagents from an aqueous phase. The catalyst is typically a chiral, lipophilic quaternary ammonium (B1175870) or phosphonium (B103445) salt that transports an aqueous anion (e.g., hydroxide) into the organic phase to initiate a reaction.

Derivatives of this compound are structurally suited for adaptation into chiral phase transfer catalysts. The key modification would involve quaternization of the pyrrolidine nitrogen. By reacting the secondary amine with two different alkyl groups (or one that forms a ring), a chiral-on-nitrogen quaternary ammonium salt could be formed. More commonly, the nitrogen would be N-alkylated with a group bearing steric bulk and lipophilicity, such as a benzyl or anthracenylmethyl group, to create a Cinchona-alkaloid-type structure.

In such a designed catalyst, the positive charge on the nitrogen would be responsible for pairing with and transporting the aqueous anion. The chirality of the pyrrolidine ring, particularly the stereocenters at C-2 and C-4, along with the bulky benzyl group, would form a rigid chiral environment around this ion pair. When the transported anion (e.g., an enolate generated in situ) reacts with an organic substrate, the catalyst's framework would direct the approach of the reactants, inducing enantioselectivity. While this application is theoretically sound and aligns with the known principles of chiral PTC design, the use of this compound derivatives specifically for this purpose is not yet a widely documented area of research.

In-Depth Computational Analysis of this compound Remains Largely Unexplored

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While this molecule is available commercially and is a derivative of proline, a widely studied amino acid, detailed research into its specific conformational landscape, electronic structure, and predicted spectroscopic properties appears to be limited. Methodologies such as Molecular Mechanics, Molecular Dynamics, and Density Functional Theory (DFT) are powerful tools for such analyses; however, their application to this particular compound has not been extensively reported in published research.

Molecular Mechanisms of Biological Interaction and Target Engagement Strictly Non Clinical Focus

Enzyme Inhibition Kinetics and Mechanistic Characterization

Derivatives of the (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid core structure have been investigated as inhibitors of several enzymes, demonstrating varied inhibition constants and modes of action.

The inhibitory activity of compounds derived from the this compound scaffold has been quantified against enzymes such as the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase and ionotropic glutamate (B1630785) receptors.

VHL E3 Ubiquitin Ligase:

The VHL protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation. Small molecules that inhibit the VHL/HIF-1α interaction are of significant interest. Research into small-molecule ligands for VHL has utilized the hydroxyproline (B1673980) recognition unit as a starting point, which is structurally related to the pyrrolidine (B122466) core of the subject compound. Through structure-guided design, ligands with improved affinity have been developed, achieving single-digit micromolar potency. For instance, a derivative was identified with a dissociation constant (Kd) of 5.4 ± 0.2 μM as determined by isothermal titration calorimetry (ITC). acs.org

Ionotropic Glutamate Receptors:

Certain derivatives of pyrrolidine-2-carboxylic acid have been designed as antagonists for ionotropic glutamate receptors (iGluRs), which are crucial for excitatory neurotransmission in the central nervous system. For example, (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid, a derivative, has been identified as a selective antagonist for the kainic acid receptor subtype 1 (GluK1), with a reported inhibition constant (Ki) of 4 μM. nih.gov Functional assays further demonstrated its antagonist activity with an IC50 value of 6 ± 2 μM. nih.gov

Enzyme/Receptor TargetDerivative CompoundMethodInhibition Constant (Ki)IC50 Value
VHL E3 Ubiquitin LigaseSubstituted hydroxyproline derivativeITC5.4 ± 0.2 μM (Kd)Not Reported
Ionotropic Glutamate Receptor (GluK1)(2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acidRadioligand Binding4 μM6 ± 2 μM

This table presents data for derivatives of this compound, as direct data for the parent compound is not available.

There is currently a lack of publicly available data regarding the inhibitory activity of this compound or its close derivatives against PARP-1/-2 and Glc-N-6-P synthase.

The mechanism by which these compounds inhibit their target enzymes often involves direct competition with the natural substrate or allosteric modulation.

For derivatives targeting the VHL E3 ligase, the binding mode is designed to mimic that of the HIF-1α transcription factor. acs.org These inhibitors occupy the same binding site on VHL as the hydroxyproline residue of HIF-1α, thereby competitively inhibiting the protein-protein interaction. acs.org

In the case of ionotropic glutamate receptor antagonists, compounds like (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid have been shown to act as competitive antagonists. nih.gov This suggests that they bind to the glutamate binding site on the receptor, preventing its activation by the endogenous ligand.

X-ray crystallography and mutagenesis studies have been instrumental in elucidating the structural basis for the interaction between pyrrolidine-based inhibitors and their target enzymes.

The co-crystal structure of a potent inhibitor bound to VHL has confirmed that it binds to the HIF-1α binding site. acs.org The hydroxyproline-like core of the inhibitor recapitulates the key interactions of the HIF-1α peptide. Specifically, the hydroxyl group of the inhibitor forms hydrogen bonds with His115 and Ser111 residues of VHL, while the amide NH interacts with the carbonyl group of His110. acs.org

Similarly, a crystal structure of (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid bound to the ligand-binding domain of the GluK1 receptor has been obtained. nih.gov This structural data revealed a domain opening of 13-14° compared to the glutamate-bound structure, which is consistent with its role as an antagonist. nih.gov

Receptor Binding Studies and Affinity Profiling

Modulation of Protein-Protein Interactions

As discussed in the context of VHL, derivatives of this compound have been explicitly designed to modulate protein-protein interactions. By mimicking the binding motif of HIF-1α, these small molecules can effectively disrupt the VHL/HIF-1α interaction. acs.org There is, however, a lack of available information regarding the modulation of protein-protein interactions involving bromodomain-containing proteins by this class of compounds.

Cellular Uptake and Distribution Mechanisms at a Molecular Level

The cellular uptake of proline and its analogues is a complex process that can be mediated by various transporters. L-proline (B1679175) itself is transported by amino acid transporters such as the pH-dependent PAT1 and the Na+-dependent SIT1. nih.gov Peptides containing proline are often substrates for the H+/peptide cotransporter PEPT1. nih.gov The structural similarity of this compound to proline suggests that its cellular uptake may involve these or other amino acid and peptide transport systems. However, specific molecular-level studies on the cellular uptake and distribution mechanisms of this compound are not currently available in the literature. Research on proline-rich, cell-penetrating peptides has shown that modifications to the proline ring, such as C/Si exchange, can significantly enhance cellular uptake, indicating that the pyrrolidine core is a key determinant in membrane translocation. nih.gov

Structure-Activity Relationship (SAR) Elucidation based on In Vitro Binding and Inhibition Data

The specific stereochemistry of this compound is a critical determinant of its biological activity. The pyrrolidine ring, a saturated five-membered heterocycle, is not planar and can adopt various conformations, often referred to as "envelope" or "twist" puckers. The spatial orientation of the substituents at the C2 (carboxylic acid) and C4 (benzyl group) positions, dictated by the (2S,4R) configuration, is paramount for molecular recognition and interaction with biological targets.

Structure-activity relationship (SAR) studies on analogous 4-substituted pyrrolidine-2-carboxylic acids have provided valuable insights into the molecular features governing target binding and inhibition. While specific in vitro binding data for a broad series of direct analogs of this compound is not extensively compiled in publicly accessible literature, general principles can be derived from studies on related scaffolds targeting various proteins such as enzymes and receptors.

Key determinants of activity often revolve around:

Stereochemistry : The trans-configuration of the substituents at the C2 and C4 positions, as seen in the (2S,4R) isomer, is frequently preferred for optimal activity over the cis-orientation. This specific arrangement positions the functional groups in a defined spatial orientation that can maximize interactions within a target's binding pocket.

The Carboxylic Acid Group : The carboxylate at the C2 position is typically a crucial interacting moiety, often forming salt bridges or hydrogen bonds with basic residues (e.g., arginine, lysine) in the active site of a target protein. Esterification or amidation of this group generally leads to a significant loss of activity, underscoring its role as a primary binding determinant.

The 4-Position Substituent : The nature of the substituent at the C4 position significantly influences both potency and selectivity. For the title compound, the benzyl (B1604629) group occupies a hydrophobic pocket. SAR studies on related compounds have shown that modifications to the phenyl ring of the benzyl group can fine-tune activity.

Electronic Effects : Introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the phenyl ring can modulate binding affinity. For instance, in some series, electron-withdrawing halo substituents at the 4-position of the phenyl ring were found to have an adverse effect on potency.

Steric Effects : The size and position of substituents on the phenyl ring are also critical. Bulky groups may cause steric clashes within the binding site, reducing affinity. Conversely, small substituents in specific positions (e.g., para or meta) can enhance interactions.

The Pyrrolidine Ring : The ring itself serves as a rigid scaffold that correctly orients the key interacting groups. N-alkylation or N-acylation can impact activity depending on the target, potentially by introducing new interactions or by altering the conformation of the ring.

The following interactive table provides a representative summary of SAR findings for hypothetical analogs of this compound, based on established principles from related pyrrolidine derivatives targeting a generic enzyme active site. The IC₅₀ values are illustrative to demonstrate SAR trends.

CompoundR1 (at C4-benzyl ring)R2 (at C2)StereochemistryIllustrative IC₅₀ (nM)SAR Interpretation
Parent Compound-H-COOH(2S,4R)50Baseline activity.
Analog 14'-Cl-COOH(2S,4R)150Electron-withdrawing group at para-position decreases potency.
Analog 24'-OCH₃-COOH(2S,4R)40Electron-donating group at para-position slightly improves potency.
Analog 3-H-COOCH₃(2S,4R)>10,000Esterification of the carboxylic acid abolishes activity, highlighting its critical role in binding.
Analog 4-H-COOH(2R,4S)800Enantiomer shows significantly reduced activity, confirming the importance of the (2S,4R) stereoconfiguration.
Analog 5-H-COOH(2S,4S)5,000Cis-diastereomer is much less active, indicating a preference for the trans-arrangement of substituents.

Target Deconvolution Methodologies for Chiral Scaffolds

Identifying the specific molecular targets of a bioactive compound, a process known as target deconvolution or target identification, is a fundamental step in understanding its mechanism of action. For chiral scaffolds like this compound, where biological activity is stereospecific, target deconvolution methods must be capable of discerning these precise interactions. Several powerful methodologies are employed for this purpose.

Application of 2s,4r 4 Benzylpyrrolidine 2 Carboxylic Acid As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Natural Product Frameworks

The stereochemically defined structure of (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid makes it an attractive precursor for the synthesis of complex natural products, especially those containing a substituted pyrrolidine (B122466) ring.

While specific examples detailing the use of this compound in the total synthesis of a named alkaloid are not extensively documented in prominent literature, its structural motif is representative of chiral building blocks commonly used for this purpose. Substituted pyrrolidines are core components of numerous alkaloids. The synthetic strategy would typically involve using the pre-existing chirality of the building block to establish the stereochemistry of the target alkaloid, thereby avoiding less efficient methods of chiral induction or resolution at later stages. The benzyl (B1604629) group at the C4 position can serve as a handle for further functionalization or can be a key structural element of the final natural product.

The inherent chirality of this compound is fundamental to its role in stereoselective synthesis. The fixed (2S, 4R) configuration of the ring serves as a chiral template, directing the approach of reagents to other parts of the molecule. This control allows for the stereoselective formation of new chiral centers with a high degree of predictability. For instance, the steric hindrance imposed by the trans-oriented benzyl group can influence the facial selectivity of reactions at the C2 carboxylic acid, the C5 position, or on side chains attached to the nitrogen atom, leading to the desired diastereomer of a more complex product.

Synthesis of Privileged Scaffolds and Chemical Probes

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in high-affinity ligands for various biological targets. By using this compound, chemists can synthesize novel compounds based on this scaffold with specific three-dimensional arrangements. The benzyl group provides a lipophilic substituent that can engage in hydrophobic or π-stacking interactions within protein binding pockets, making it a useful feature for developing targeted chemical probes or drug candidates.

Role in Combinatorial Chemistry and Library Generation for Chemical Biology Research

The most well-documented application of this compound is in combinatorial chemistry, particularly through its N-Fmoc protected form, Fmoc-(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid. This derivative is a key building block for solid-phase peptide synthesis (SPPS). chemimpex.com

As a non-natural amino acid, its incorporation into peptide chains allows for the creation of peptidomimetics with constrained conformations. These structural constraints can lead to peptides with enhanced stability against enzymatic degradation, improved binding affinity, and increased specificity for their biological targets. chemimpex.com In the context of library generation, it is used to systematically replace natural amino acids, generating large collections of novel peptides for screening in drug discovery and chemical biology research. The benzyl group introduces a specific hydrophobic feature that can be varied to explore the structure-activity relationship (SAR) of a peptide series.

Table 1: Application of N-Fmoc-(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid in Library Synthesis

Feature Description Reference
Synthesis Method Solid-Phase Peptide Synthesis (SPPS) chemimpex.com
Role of Building Block Introduces conformational rigidity and a non-natural side chain. chemimpex.com
Protecting Group Fmoc (Fluorenylmethyloxycarbonyl), essential for sequential peptide assembly. chemimpex.com
Library Type Peptide and Peptidomimetic Libraries. chemimpex.com

| Research Area | Drug Development, Medicinal Chemistry, Biochemistry. | chemimpex.com |

Development of Stereoselective Heterocyclic Compounds

Beyond its use as an amino acid surrogate, this compound can serve as a starting material for the stereoselective synthesis of more complex heterocyclic systems. The carboxylic acid and the secondary amine functionalities are versatile handles for a wide range of chemical transformations. For example, the molecule can be a precursor for creating bicyclic compounds, such as pyrrolizidine (B1209537) or indolizidine derivatives, through intramolecular cyclization reactions. The defined stereochemistry of the starting material ensures that the resulting fused-ring system is formed with a high level of stereocontrol, which is crucial for producing biologically active compounds.

Emerging Research Frontiers and Future Directions for 2s,4r 4 Benzylpyrrolidine 2 Carboxylic Acid

Green Chemistry Approaches in its Synthesis (e.g., Biocatalysis, Flow Chemistry)

Traditional multi-step syntheses of complex chiral molecules like (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid often rely on stoichiometric reagents, hazardous solvents, and energy-intensive processes. The principles of green chemistry are driving innovation toward more sustainable synthetic methodologies. wjpmr.com

Biocatalysis: The use of enzymes or whole-cell systems offers a promising green alternative for synthesizing chiral pyrrolidines. Enzymes such as hydrolases, transaminases, and oxidoreductases can perform highly stereoselective transformations under mild, aqueous conditions. For instance, engineered enzymes like l-proline (B1679175) cis-4-hydroxylases could potentially be adapted to introduce functionality onto the pyrrolidine (B122466) ring with high precision, reducing the need for classical protecting group strategies. mdpi.com Biocatalytic routes can significantly decrease waste and improve safety and efficiency.

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. mdpi.comdurham.ac.uk For the synthesis of this compound, flow reactors could enable the safe handling of hazardous intermediates and reagents. Furthermore, integrating in-line purification and analysis can streamline the entire synthetic process, making it more efficient and less resource-intensive. unimi.it The use of tube-in-tube gas-permeable membrane reactors, for example, facilitates the use of reactive gases in a controlled manner, which could be applied to hydrogenation or carbonylation steps in novel synthetic routes. durham.ac.uk

Table 1: Comparison of Synthetic Approaches
ParameterTraditional Batch SynthesisGreen Chemistry Approaches (Biocatalysis & Flow Chemistry)
SolventsOften uses hazardous organic solvents.Employs eco-friendly solvents like water or ethanol, or solvent-free conditions. wjpmr.comvjol.info.vn
StereoselectivityRelies on chiral auxiliaries or resolution, which can be inefficient.Achieves high stereoselectivity through enzymatic reactions. mdpi.com
SafetyHigher risks associated with handling large volumes of hazardous materials.Improved safety due to smaller reaction volumes (flow chemistry) and milder conditions (biocatalysis). unimi.it
EfficiencyCan involve multiple, lengthy steps with workups and purifications.Higher throughput, reduced reaction times, and potential for telescoped reactions. mdpi.com
Waste GenerationGenerates significant chemical waste.Minimizes waste through higher atom economy and catalyst recycling. wjpmr.com

Exploration of Novel Catalytic Transformations Mediated by its Derivatives

The rigid pyrrolidine scaffold of this compound makes it an excellent backbone for the design of novel organocatalysts. unibo.it While proline and its simpler derivatives are well-known catalysts for reactions like aldol (B89426) and Michael additions, the unique stereochemistry and substitution of this compound offer opportunities to develop catalysts with novel reactivity and selectivity.

Derivatives, such as amides or esters of this compound, can be synthesized to fine-tune the steric and electronic properties of the catalyst. These tailored catalysts could be employed in a variety of asymmetric transformations, including Diels-Alder reactions, Mannich reactions, and α-functionalizations of carbonyl compounds. Research is focused on creating bifunctional catalysts by incorporating hydrogen-bond donors (e.g., thiourea (B124793) groups) or other functional moieties onto the pyrrolidine ring, enabling cooperative catalysis for more challenging transformations. unibo.it The development of such catalysts is a key area of interest for synthesizing enantiomerically pure compounds for the pharmaceutical industry. chemimpex.com

Table 2: Potential Catalytic Applications of Derivatives
Catalytic TransformationMediating DerivativePotential Advantage
Asymmetric Aldol ReactionProlinamide derivativesEnhanced stereocontrol due to the bulky benzyl (B1604629) group influencing the transition state. unibo.it
Michael AdditionDiarylprolinol ether derivativesImproved enantioselectivity in conjugate additions to α,β-unsaturated aldehydes and ketones.
Mannich ReactionThiourea-functionalized derivativesBifunctional activation of both the nucleophile and electrophile, leading to higher efficiency.
Decarboxylative FunctionalizationsMetal complexes with pyrrolidine-based ligandsCatalyzing novel C-C bond formations by replacing a carboxylic acid group with other functionalities. rsc.org

Advanced Spectroscopic Techniques for In Situ Monitoring of its Reactions

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming invaluable tools. mdpi.com For reactions involving this compound, whether during its synthesis or its use as a catalyst, these methods can provide detailed mechanistic insights.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can track the consumption of reactants and the formation of intermediates and products in real-time without altering the reaction conditions. researchgate.net This is particularly useful in flow chemistry setups, where spectroscopic probes can be integrated directly into the reactor system. Raman spectroscopy is another powerful tool, especially for monitoring reactions in aqueous media or for analyzing solid-state properties and polymorphism. mdpi.com These advanced methods enable rapid reaction optimization and a deeper understanding of the catalytic cycle.

Table 3: Spectroscopic Techniques for In Situ Monitoring
TechniqueInformation ProvidedApplication Context
In Situ NMR SpectroscopyStructural information on intermediates, reaction kinetics, and stereochemical outcomes. researchgate.netMechanistic studies of catalytic cycles; monitoring stereoselective synthesis.
In Situ FTIR/Raman SpectroscopyChanges in functional groups, detection of transient species, and reaction progress. mdpi.comReal-time optimization in flow reactors; studying catalyst-substrate interactions.
UV-Vis SpectroscopyConcentration of chromophoric species. mdpi.comMonitoring reactions involving colored reactants or products.
Mass Spectrometry (MS)Identification of reaction components by mass-to-charge ratio.Online reaction monitoring to detect intermediates and byproducts.

Machine Learning and Artificial Intelligence in Synthetic Route Design and Property Prediction

Beyond route design, ML models can predict various chemical and physical properties of novel derivatives. By analyzing the structure of a proposed molecule, these models can estimate its solubility, reactivity, and even potential biological activity. This predictive power allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources in the discovery of new catalysts or therapeutic agents.

Table 4: Role of AI and Machine Learning
Application AreaAI/ML Tool/TechniquePotential Impact
Synthetic Route DesignRetrosynthesis prediction algorithms (e.g., based on Monte Carlo tree search). nih.govDiscovery of more efficient, sustainable, and novel synthetic pathways.
Reaction OptimizationBayesian optimization and other algorithms.Rapidly identifies optimal reaction conditions (temperature, concentration, catalyst loading).
Property PredictionQuantitative Structure-Activity Relationship (QSAR) models.Predicts biological activity or physical properties, guiding the design of new derivatives.
Catalyst DesignGenerative models.Proposes novel catalyst structures based on the pyrrolidine scaffold for specific transformations.

Discovery of Novel Biological Targets and Mechanistic Insights through Chemoproteomics and Phenotypic Screening

While derivatives of this compound are used to build potential drug candidates, identifying their precise biological targets and mechanisms of action is often a major hurdle. chemimpex.comchemimpex.com Modern high-throughput screening and "omics" technologies are revolutionizing this process.

Phenotypic Screening: This approach involves testing compounds on whole cells or organisms to identify a desired physiological effect (a "phenotype"), without a priori knowledge of the specific molecular target. A library of derivatives of this compound could be screened for novel anticancer or antimicrobial activity. mdpi.com

Chemoproteomics: Once a bioactive compound is identified, chemoproteomics techniques, such as activity-based protein profiling (ABPP), can be used to pinpoint its protein targets directly within the complex cellular environment. A derivative of the parent compound is modified with a reactive probe that can covalently bind to its target protein(s). The tagged proteins are then isolated and identified using mass spectrometry. This provides direct evidence of the drug-target interaction and offers crucial insights into the compound's mechanism of action, accelerating the development of new therapeutics. mdpi.comfrontiersin.org

Table 5: Modern Approaches for Target Discovery
ApproachDescriptionOutcome for this compound Derivatives
Phenotypic ScreeningScreening compounds in cell-based or organism-based assays to find a desired biological effect. mdpi.comIdentification of new therapeutic areas (e.g., anti-infective, anti-inflammatory) for novel derivatives.
Chemoproteomics (e.g., ABPP)Using chemical probes to identify the protein targets of a bioactive compound in a complex biological sample.Elucidation of the specific enzyme or receptor responsible for the compound's activity, validating its mechanism.
High-Content ImagingAutomated microscopy and image analysis to assess cellular changes upon compound treatment.Provides detailed information on the compound's effect on cellular morphology and signaling pathways.
Genetic Screening (e.g., CRISPR)Identifying genes that modify a cell's sensitivity to a compound, thereby inferring the drug's target or pathway.Uncovering genetic interactions and potential resistance mechanisms related to the compound's activity.

Q & A

Q. What are the standard synthetic routes for (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid derivatives?

Answer: The synthesis typically involves:

  • Starting materials : L-proline or its esters, modified via protection (e.g., Boc or Fmoc groups) and functionalization. For example, Boc-protected derivatives are synthesized using tert-butyl chloroformate under basic conditions .
  • Cyclization : Formation of the pyrrolidine ring via intramolecular reactions.
  • Substitution : Introduction of benzyl groups via nucleophilic substitution (e.g., using benzyl halides) .
  • Deprotection : Removal of protecting groups (e.g., TFA for Boc groups) to yield the free carboxylic acid.
    Purification often involves recrystallization from ethanol/water mixtures or chromatography .

Q. How is the purity and stereochemistry of synthesized derivatives validated?

Answer:

  • HPLC : Used to confirm purity (≥95% in many cases) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify structural integrity and stereochemistry. For example, coupling constants in NOESY experiments confirm the (2S,4R) configuration .
  • X-ray crystallography : Resolves absolute stereochemistry, as seen in studies of hydrogen-bonding networks in crystal structures .

Q. What are common challenges in isolating (2S,4R)-configured pyrrolidine derivatives?

Answer:

  • Racemization : Occurs during acidic/basic conditions. Mitigated by using mild deprotection methods (e.g., TFA at 0°C) .
  • Byproduct formation : Side reactions during substitution (e.g., over-alkylation). Controlled via stoichiometric reagent ratios .
  • Solubility issues : Hydrochloride salts (e.g., ) improve crystallinity but require careful pH adjustment .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in synthesizing (2S,4R)-configured pyrrolidines?

Answer:

  • Chiral auxiliaries : Boc or Fmoc groups stabilize intermediates, favoring the desired diastereomer .
  • Asymmetric catalysis : Use of chiral ligands (e.g., Evans’ oxazaborolidines) in azidation or alkylation steps .
  • Computational modeling : Predicts transition-state energies to optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. How do hydrogen-bonding networks influence the bioactivity of this compound derivatives?

Answer:

  • Crystal structure analysis : X-ray data (e.g., ) show extensive intermolecular hydrogen bonds (e.g., O–H···O, N–H···O), which stabilize active conformations.
  • Structure-activity relationships (SAR) : Modifications to the benzyl group (e.g., halogenation in ) alter solubility and target binding .
  • Enzyme inhibition : Hydrogen bonds with catalytic residues (e.g., in glycosidases) are critical for activity, as seen in DMDP analogs .

Q. What strategies resolve contradictions in spectroscopic data for pyrrolidine derivatives?

Answer:

  • Dynamic NMR : Detects rotameric equilibria causing signal splitting .
  • Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous NOE correlations .
  • DFT calculations : Predict chemical shifts to assign signals in complex spectra (e.g., distinguishing C4 epimers) .

Q. How can computational methods guide the design of novel (2S,4R)-pyrrolidine analogs?

Answer:

  • Molecular docking : Screens derivatives for binding to targets (e.g., enzymes in ’s DMDP study).
  • MD simulations : Assess conformational stability in solution vs. crystal states .
  • QSAR models : Correlate substituent effects (e.g., 4-bromo vs. 4-chloro benzyl) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.